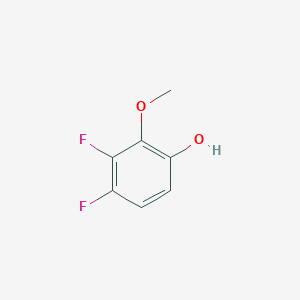

3,4-Difluoro-2-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

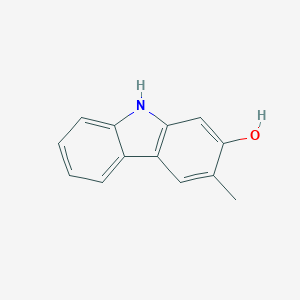

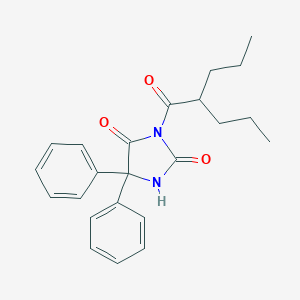

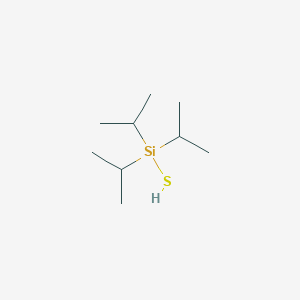

3,4-Difluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 .

Synthesis Analysis

The synthesis of phenol derivatives, including 3,4-Difluoro-2-methoxyphenol, has been a subject of research due to their potential as building blocks for bioactive natural products and conducting polymers . Various innovative synthetic methods have been developed over the years .Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-2-methoxyphenol is defined by its molecular formula C7H6F2O2 . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis

3,4-Difluoro-2-methoxyphenol has a molecular weight of 160.12 . More specific physical and chemical properties would require experimental data or computational predictions.Applications De Recherche Scientifique

Application in the Plastics, Adhesives, and Coatings Industry

- Summary of the Application : m-Aryloxy phenols, including 3,4-Difluoro-2-methoxyphenol, are commonly used in the production of plastics, adhesives, and coatings . They are known to improve these materials’ thermal stability and flame resistance .

- Methods of Application : While the exact methods of application can vary depending on the specific use case, these compounds are typically incorporated into the materials during the manufacturing process to enhance their properties .

- Results or Outcomes : The addition of m-Aryloxy phenols to these materials results in improved thermal stability and flame resistance, making them safer and more durable .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

- Summary of the Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Methods of Application : These compounds are typically added to materials to confer these properties. The exact methods of application can vary depending on the specific use case .

- Results or Outcomes : The addition of m-Aryloxy phenols to materials can enhance their resistance to oxidation, absorption of ultraviolet light, and resistance to combustion .

Application in the Synthesis of Bioactive Natural Products and Conducting Polymers

- Summary of the Application : m-Aryloxy phenols, including 3,4-Difluoro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results or Outcomes : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in Anti-tumor and Anti-inflammatory Effects

- Summary of the Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Methods of Application : These compounds are typically studied in vitro and in vivo to determine their biological activities .

- Results or Outcomes : The exact outcomes can vary depending on the specific compound and the biological system being studied .

Application in the Synthesis of Bioactive Natural Products

- Summary of the Application : m-Aryloxy phenols, including 3,4-Difluoro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products .

- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results or Outcomes : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in the Synthesis of Conducting Polymers

- Summary of the Application : m-Aryloxy phenols have high potential as building blocks for the synthesis of conducting polymers .

- Methods of Application : These compounds are typically added to materials to confer these properties. The exact methods of application can vary depending on the specific use case .

- Results or Outcomes : The addition of m-Aryloxy phenols to materials can enhance their resistance to oxidation, absorption of ultraviolet light, and resistance to combustion .

Orientations Futures

Phenol derivatives, including 3,4-Difluoro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research will likely continue to explore their synthesis, properties, and potential applications.

Propriétés

IUPAC Name |

3,4-difluoro-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAJNEGYKGRZLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-2-methoxyphenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)

![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)